![molecular formula C19H16N2O B14449515 2-{[(9H-Carbazol-9-YL)amino]methyl}phenol CAS No. 76591-37-2](/img/structure/B14449515.png)
2-{[(9H-Carbazol-9-YL)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(9H-Carbazol-9-YL)amino]methyl}phenol is a compound that features a carbazole moiety linked to a phenol group through an aminomethyl bridge. Carbazole derivatives are known for their photochemical stability, thermal stability, and good hole-transporting abilities, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-Carbazol-9-YL)amino]methyl}phenol typically involves the reaction of 9H-carbazole with formaldehyde and phenol under acidic conditions. The reaction proceeds through the formation of an intermediate aminomethyl carbazole, which subsequently reacts with phenol to yield the final product .
Industrial Production Methods
Industrial production of carbazole derivatives often involves electropolymerization or chemical polymerization methods. These methods are advantageous due to their scalability and ability to produce high-purity products. For example, polycarbazole derivatives can be synthesized using boron trifluoride diethyl etherate as a catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(9H-Carbazol-9-YL)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The carbazole moiety can be reduced under specific conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the aminomethyl group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted aminomethyl phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(9H-Carbazol-9-YL)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photochemical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its excellent charge transport properties
Wirkmechanismus
The mechanism of action of 2-{[(9H-Carbazol-9-YL)amino]methyl}phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence pathways related to oxidative stress, apoptosis, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(9H-Carbazol-9-yl)ethyl acrylate: Another carbazole derivative used in organic electronics.
9H-Carbazole-9-ethanol: Used in the synthesis of other carbazole-based compounds.
Uniqueness
2-{[(9H-Carbazol-9-YL)amino]methyl}phenol is unique due to its specific aminomethyl linkage, which imparts distinct chemical reactivity and biological activity compared to other carbazole derivatives .
Eigenschaften
CAS-Nummer |
76591-37-2 |
|---|---|
Molekularformel |
C19H16N2O |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
2-[(carbazol-9-ylamino)methyl]phenol |
InChI |
InChI=1S/C19H16N2O/c22-19-12-6-1-7-14(19)13-20-21-17-10-4-2-8-15(17)16-9-3-5-11-18(16)21/h1-12,20,22H,13H2 |
InChI-Schlüssel |
CZGOOTINEMTXAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNN2C3=CC=CC=C3C4=CC=CC=C42)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


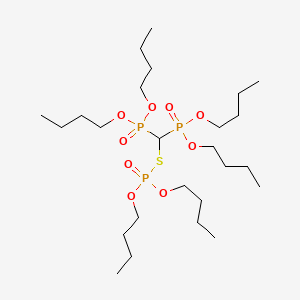
![Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate](/img/structure/B14449453.png)
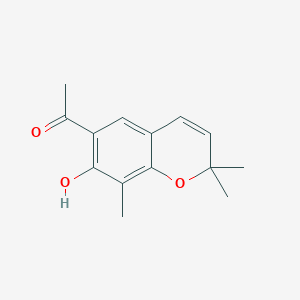
![4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14449462.png)
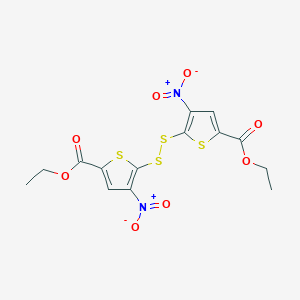
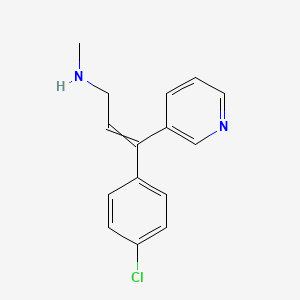

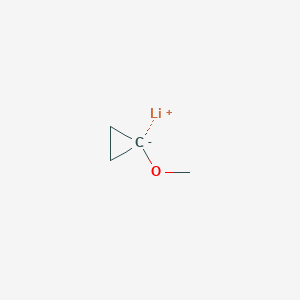
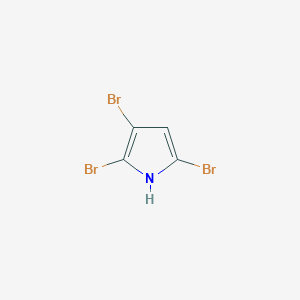



![1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14449513.png)

